

Allyl Methallyl Ether: A Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: *Allyl methallyl ether*

Cat. No.: *B078089*

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CAS Number: 14289-96-4

Molecular Formula: C₇H₁₂O

Synonyms: 3-(Allyloxy)-2-methyl-1-propene, 2-Methyl-3-(prop-2-en-1-yloxy)prop-1-ene

This technical guide provides an in-depth overview of **allyl methallyl ether**, a bifunctional molecule with applications in organic synthesis and polymer chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Molecular Structure and Properties

Allyl methallyl ether is a colorless liquid characterized by the presence of two reactive double bonds and an ether linkage. Its structure combines the functionalities of both an allyl and a methallyl group, making it a versatile building block in chemical synthesis.

Molecular Structure:

SMILES: CC(=C)COCC=C[\[1\]](#)

A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
Molecular Weight	112.17 g/mol	[1]
Exact Mass	112.088815002 Da	[1]
Density	0.798 g/cm ³	ECHEMI
Boiling Point	122.3 °C at 760 mmHg	ECHEMI
Flash Point	13.6 °C	ECHEMI
Refractive Index	1.419	ECHEMI
Vapor Pressure	16.9 mmHg at 25°C	ECHEMI
XLogP3	2	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	4	[1]

Synthesis of Allyl Methallyl Ether

The primary method for synthesizing **allyl methallyl ether** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of methallyl alcohol reacts with allyl chloride to yield the target ether.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example for the synthesis of allyl ethers and can be adapted for **allyl methallyl ether**.

Materials:

- Methallyl alcohol
- Sodium hydride (NaH) or another suitable base
- Allyl chloride

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Alkoxide Formation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride in anhydrous diethyl ether.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of methallyl alcohol in anhydrous diethyl ether to the cooled suspension via the dropping funnel.
- After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium methallyloxide.
- **Ether Formation:** Add allyl chloride to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.

- Purification: Purify the crude product by fractional distillation to obtain pure **allyl methallyl ether**.

Williamson Ether Synthesis Workflow

Spectroscopic Data

The structural characterization of **allyl methallyl ether** is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure. The chemical shifts for analogous allyl ethers suggest the following expected resonances.

^1H NMR:

- Protons on the methallyl double bond are expected around 4.8-5.0 ppm.
- The methyl protons of the methallyl group should appear around 1.7 ppm.
- The methylene protons adjacent to the ether oxygen are anticipated in the range of 3.8-4.0 ppm.
- The vinyl protons of the allyl group are expected between 5.1 and 5.9 ppm, with the internal proton being a multiplet.

^{13}C NMR:

- The sp^3 carbons of the methylene groups adjacent to the ether oxygen are expected in the 70-75 ppm region.
- The sp^2 carbons of the allyl group should appear between 117 and 135 ppm.
- The sp^2 carbons of the methallyl group are anticipated around 112 and 142 ppm.
- The methyl carbon of the methallyl group is expected around 19 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **allyl methallyl ether** results in a molecular ion peak and characteristic fragmentation patterns. The molecular ion peak is expected at an m/z of 112. Key fragment ions would likely arise from the cleavage of the C-O bonds and rearrangements of the allyl and methallyl groups.[1] The NIST Mass Spectrometry Data Center reports a GC-MS with the top three peaks at m/z 41, 39, and 55.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **allyl methallyl ether** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3080	=C-H	Stretching
2850-3000	C-H (alkane)	Stretching
~1650	C=C	Stretching
~1100	C-O-C	Asymmetric Stretching
910-990	=C-H	Bending (out-of-plane)

Chemical Reactivity and Potential Applications

The two distinct olefinic groups in **allyl methallyl ether** offer a platform for a variety of chemical transformations, making it a valuable monomer and crosslinking agent in polymer chemistry, and a useful intermediate in organic synthesis.

Claisen Rearrangement

Allyl ethers are known to undergo the Claisen rearrangement, a [3][3]-sigmatropic rearrangement, upon heating.[4][5][6] This reaction results in the formation of a γ,δ -unsaturated carbonyl compound. The Claisen rearrangement is a powerful tool for carbon-carbon bond formation in a stereospecific manner.

Claisen Rearrangement of **Allyl Methallyl Ether**

Polymerization and Applications in Drug Delivery

The presence of two polymerizable double bonds allows **allyl methallyl ether** to act as a monomer or a crosslinking agent in the synthesis of polymers. Polymers containing allyl functionalities are of interest in the biomedical field for applications such as drug delivery and tissue engineering.[3]

- **Monomer in Polymer Synthesis:** **Allyl methallyl ether** can be copolymerized with other monomers to introduce pendant allyl and methallyl groups into the polymer backbone. These groups can then be further functionalized, for example, through thiol-ene click chemistry, to attach drugs or targeting ligands.
- **Crosslinking Agent:** The bifunctionality of **allyl methallyl ether** makes it a potential crosslinking agent for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely investigated as matrices for the controlled release of therapeutic agents. The density of crosslinking, which can be controlled by the concentration of **allyl methallyl ether**, influences the swelling behavior and drug release kinetics of the hydrogel.

Safety Information

Detailed safety information, including handling precautions, toxicity data, and disposal guidelines, should be consulted from the Safety Data Sheet (SDS) provided by the supplier before handling **allyl methallyl ether**. As with most ethers, it is likely flammable and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

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